In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Introduction
tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is a valuable bifunctional molecule in organic synthesis, particularly in the construction of complex peptides and other biologically active molecules. Its structure incorporates a bromine atom, a synthetically versatile leaving group, and a Boc-protected amino group, a staple in peptide chemistry for the controlled formation of amide bonds. The presence of two tert-butyl ester groups provides steric protection and allows for selective deprotection under specific acidic conditions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important building block, aimed at researchers and professionals in the field of drug development and chemical synthesis.
The strategic placement of the bromine atom alpha to the ester carbonyl group makes it susceptible to nucleophilic substitution, enabling the introduction of a wide array of functionalities. The Boc protecting group on the nitrogen atom ensures its stability during this process and can be readily removed in a subsequent step. This combination of features makes the title compound a powerful tool for the synthesis of unnatural amino acids and for the modification of peptide backbones.
Synthesis of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
The synthesis of tert-butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate is typically achieved through the radical bromination of the corresponding precursor, tert-butyl 2-((tert-butoxycarbonyl)amino)acetate. This transformation leverages the reactivity of N-bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator.
Reaction Mechanism and Rationale
The core of this synthesis is a free-radical halogenation reaction. The choice of N-bromosuccinimide (NBS) is critical; it serves as a source of bromine radicals at a controlled concentration, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction cascade. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to facilitate the radical chain process.
The mechanism proceeds through three key stages:
-
Initiation: The radical initiator decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical.
-
Propagation: The bromine radical abstracts the α-hydrogen from the starting material, tert-butyl 2-((tert-butoxycarbonyl)amino)acetate, to form a resonance-stabilized radical intermediate. This radical then reacts with NBS to regenerate the bromine radical and form the desired brominated product.
-
Termination: The reaction is terminated by the combination of any two radical species.
The selection of a non-polar solvent is crucial to the success of the reaction. Polar solvents can promote ionic pathways, leading to undesired side products. Carbon tetrachloride is a classic solvent for these reactions, though due to its toxicity, safer alternatives like cyclohexane are often preferred.
Experimental Protocol: Synthesis
This protocol details the synthesis of tert-butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate from tert-butyl 2-((tert-butoxycarbonyl)amino)acetate.
Materials:
-
tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add tert-butyl 2-((tert-butoxycarbonyl)amino)acetate (1.0 eq).
-
Dissolve the starting material in carbon tetrachloride or cyclohexane.
-
Add N-bromosuccinimide (1.1 eq) and azobisisobutyronitrile (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄ or 81°C for cyclohexane) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate.
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also an oxidizer and may intensify fire.[2] Handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4] Avoid contact with skin, eyes, and clothing.[1][2][4]
-
Radical Initiators (AIBN): AIBN is a flammable solid and can be explosive upon heating. Store it in a cool, dry place away from heat and sources of ignition. Handle with care to avoid generating dust.
-
Solvents: Carbon tetrachloride is a known carcinogen and is toxic. Handle it with extreme caution in a well-ventilated fume hood. Cyclohexane is flammable. Keep away from open flames and other ignition sources.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tert-butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate.
Characterization of tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5-6.0 | Singlet | 1H | -CH(Br)- |
| ~5.0-5.5 | Broad Singlet | 1H | -NH- |
| ~1.5 | Singlet | 9H | -C(CH₃)₃ (ester) |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ (Boc) |
Rationale for Assignments:
-
The proton on the bromine-bearing carbon (-CH(Br)-) is expected to be significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom and the carbonyl group.
-
The N-H proton of the Boc group typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
The nine protons of the tert-butyl ester group and the nine protons of the tert-butyl group of the Boc protecting group will each appear as sharp singlets due to their chemical equivalence and the absence of adjacent protons for coupling.[5][6] Their chemical shifts are in the typical upfield region for alkyl protons.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (ester) |
| ~150-155 | C=O (Boc) |
| ~80-85 | -C(CH₃)₃ (ester) |
| ~78-82 | -C(CH₃)₃ (Boc) |
| ~55-60 | -CH(Br)- |
| ~28 | -C(CH₃)₃ (ester) |
| ~27 | -C(CH₃)₃ (Boc) |
Rationale for Assignments:
-
The carbonyl carbons of the ester and the Boc group are the most deshielded and appear furthest downfield.
-
The quaternary carbons of the tert-butyl groups appear in the midfield region.
-
The carbon atom bonded to the bromine (-CH(Br)-) is deshielded and appears in the range of 55-60 ppm.
-
The methyl carbons of the tert-butyl groups are the most shielded and appear furthest upfield.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300-3400 | Medium | N-H | Stretching |
| ~2980 | Strong | C-H (sp³) | Stretching |
| ~1740-1760 | Strong | C=O (ester) | Stretching |
| ~1700-1720 | Strong | C=O (Boc) | Stretching |
| ~1150-1250 | Strong | C-O | Stretching |
| ~550-650 | Medium | C-Br | Stretching |
Rationale for Assignments:
-
The N-H stretch of the Boc-protected amine is a characteristic absorption in the 3300-3400 cm⁻¹ region.[7]
-
The strong C-H stretching vibrations around 2980 cm⁻¹ are indicative of the numerous sp³-hybridized C-H bonds in the tert-butyl groups.[8]
-
The two distinct strong carbonyl absorptions confirm the presence of both the ester and the urethane (Boc) functionalities.
-
The C-O stretching bands are also prominent.
-
The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrometric Data (ESI+):
-
[M+Na]⁺: The sodium adduct of the molecule is often observed, with a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For C₁₁H₂₀BrNO₄, the expected m/z would be approximately 332.04 and 334.04.
-
Fragmentation: Common fragmentation pathways include the loss of the tert-butyl group (-57 Da) and the loss of the Boc group (-100 Da).
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the final product.
Conclusion
The synthesis of tert-butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate via radical bromination is a reliable and efficient method for producing this valuable synthetic intermediate. Careful control of reaction conditions and appropriate safety measures are paramount for a successful outcome. The comprehensive characterization of the product using a combination of NMR and IR spectroscopy, along with mass spectrometry, is essential to ensure the high purity and structural integrity required for its application in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The data and protocols presented in this guide offer a robust framework for researchers and scientists working with this versatile building block.
References
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Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
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ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of tert-Butyl Bromoacetate in Chemical Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). TERT-BUTYL 2-BROMOACETATE. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 2-[acetyl(bromo)amino]acetate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]
- SciSpace. (n.d.). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR.
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ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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SpectraBase. (n.d.). tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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